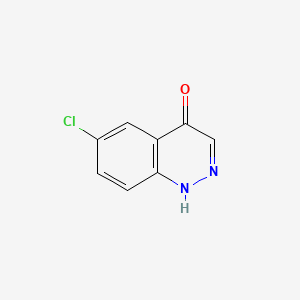

6-Chloro-4-cinnolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

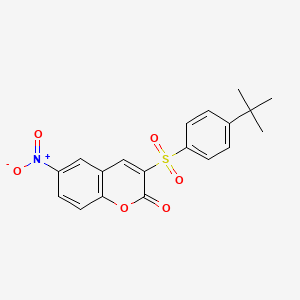

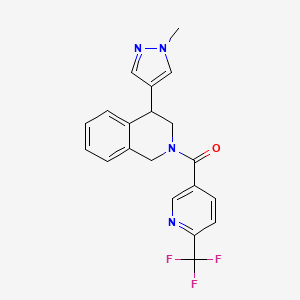

6-Chloro-4-cinnolinol is a chemical compound with the molecular formula C8H5ClN2O . It is used in various fields of research and industry.

Synthesis Analysis

The synthesis of 6-Chloro-4-cinnolinol or similar compounds involves several steps including bromination, oxidation, ammoniation, and cyclization . The total yield can reach up to 50.61% .Molecular Structure Analysis

The molecular structure of 6-Chloro-4-cinnolinol consists of a benzene ring connected to a pyridine ring . The InChI code for this compound is 1S/C8H5ClN2O/c9-4-1-2-6-5 (3-4)7 (13)8 (10)12-11-6/h1-3H, (H,11,13) .Applications De Recherche Scientifique

Antibacterial Activity

6-Chloro-4-cinnolinol derivatives have shown promising results in the field of antibacterial activity. For example, the synthesis of fluorocinnoline and aminopyrimidine derivatives demonstrated significant antimicrobial activity, including action against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Patel et al., 2008). Additionally, other studies on cinnoline derivatives have reported potent antibacterial and anti-fungal activities, particularly when chloro substituted (Pankaj et al., 2014); (Pankaj et al., 2015).

Anticancer Activity

Cinnoline derivatives, including those related to 6-Chloro-4-cinnolinol, have been explored for their anticancer properties. A method for preparing intermediates for anthrapyridazones, which are being investigated as anticancer agents, demonstrates the potential of cinnoline compounds in this area (Cybulski et al., 2017). Moreover, studies have identified compounds with excellent antiproliferative activity against cancer cell lines, highlighting the potential of cinnoline derivatives in cancer therapy (Li et al., 2013).

Chemical Synthesis and Drug Design

6-Chloro-4-cinnolinol and its derivatives have been utilized in chemical synthesis and drug design. Efficient synthetic strategies have been developed for creating polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides, which are important for the development of new drugs (Ma et al., 2014). Additionally, the synthesis of diazino-fused tricyclic systems, including cinnoline derivatives, is essential for exploring new pharmaceutical compounds (Tapolcsányi et al., 2002).

Fluorogenic and Fluorochromic Properties

Cinnoline derivatives are being explored for their fluorogenic and fluorochromic properties. The development of a fluorogenic probe based on 4-azido-6-(4-cyanophenyl)cinnoline showcases the potential of these compounds in analytical and biological applications, especially in aqueous mediums (Danilkina et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-1H-cinnolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTBXYKGJHADSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-cinnolinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

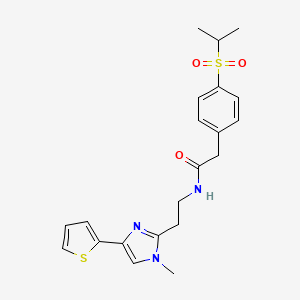

![1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2355985.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2355991.png)

![1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol](/img/structure/B2355995.png)

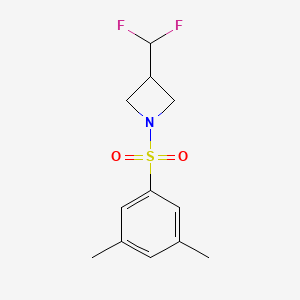

![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2356002.png)

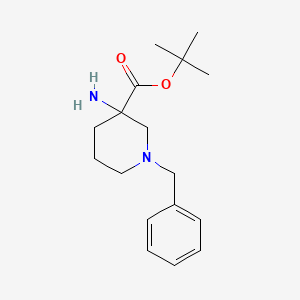

![3-[[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2356004.png)